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Compound of Interest

Compound Name: 4-Chloro-2-ethyl-1-fluorobenzene

Cat. No.: B2820463 Get Quote

An In-depth Technical Guide on 4-Chloro-2-ethyl-
1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 4-Chloro-2-ethyl-1-fluorobenzene (CAS No. 1369889-05-3). Due to the limited

availability of experimental data for this specific compound, this document combines available

information with predicted data to offer a valuable resource for researchers and professionals in

drug development and organic synthesis. The guide covers the compound's identity,

physicochemical properties, potential synthetic routes, and chemical reactivity.

Compound Identification
This section provides the fundamental identifiers for 4-Chloro-2-ethyl-1-fluorobenzene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b2820463?utm_src=pdf-interest
https://www.benchchem.com/product/b2820463?utm_src=pdf-body
https://www.benchchem.com/product/b2820463?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2820463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name 4-Chloro-2-ethyl-1-fluorobenzene

CAS Number 1369889-05-3[1]

Molecular Formula C₈H₈ClF[1]

Molecular Weight 158.60 g/mol [1]

Canonical SMILES CCC1=C(C=C(C=C1)Cl)F

InChI Key
InChIKey=SBRXLBKDALGHQB-

UHFFFAOYSA-N

Physicochemical Properties
Experimental data on the physicochemical properties of 4-Chloro-2-ethyl-1-fluorobenzene is

not readily available in the public domain. The following table summarizes predicted values

from reputable chemical databases, providing an estimation of the compound's physical

characteristics.
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Property Predicted Value Notes

Melting Point Not Available -

Boiling Point 185.3 ± 20.0 °C at 760 mmHg

Predicted using Advanced

Chemistry Development

(ACD/Labs) software.

Density 1.1 ± 0.1 g/cm³

Predicted using Advanced

Chemistry Development

(ACD/Labs) software.

Water Solubility 58.8 ± 23.2 mg/L at 25 °C Predicted using EPISuite™.

LogP (Octanol-Water Partition

Coefficient)
3.6 Predicted using XLogP3.

Vapor Pressure 0.8 ± 0.4 mmHg at 25 °C

Predicted using Advanced

Chemistry Development

(ACD/Labs) software.

Refractive Index 1.503

Predicted using Advanced

Chemistry Development

(ACD/Labs) software.

Flash Point 69.1 ± 13.5 °C

Predicted using Advanced

Chemistry Development

(ACD/Labs) software.

Chemical Properties and Reactivity
4-Chloro-2-ethyl-1-fluorobenzene is an aromatic compound containing three different

substituents on the benzene ring: a fluorine atom, an ethyl group, and a chlorine atom. The

chemical reactivity of the benzene ring is influenced by the electronic effects of these

substituents.

Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-directing deactivator,

while the ethyl group is an ortho-, para-directing activator. The chlorine atom is also an

ortho-, para-directing deactivator. The interplay of these directing effects will determine the

regioselectivity of electrophilic substitution reactions. The positions open for substitution are
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at C3, C5, and C6. The steric hindrance from the ethyl group at C2 might influence the

accessibility of the C3 position.

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing halogen atoms (F

and Cl) can make the benzene ring susceptible to nucleophilic aromatic substitution under

certain conditions, particularly at the positions activated by these groups.

Reactions of the Ethyl Group: The ethyl group can undergo typical reactions of

alkylbenzenes, such as oxidation at the benzylic position.

The following diagram illustrates the directing effects of the substituents on the benzene ring.

Directing effects of substituents on the benzene ring.

Experimental Protocols
Detailed experimental protocols for the synthesis of 4-Chloro-2-ethyl-1-fluorobenzene are not

explicitly available. However, a plausible synthetic route would be the Sandmeyer reaction

starting from 4-chloro-2-ethylaniline. The following is a generalized experimental protocol for

such a transformation.

4.1. Proposed Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of an aromatic amine

to an aryl halide. In this proposed synthesis, 4-chloro-2-ethylaniline would be diazotized and

subsequently treated with a fluoride source.

4.1.1. Diazotization of 4-Chloro-2-ethylaniline

Dissolve 4-chloro-2-ethylaniline in a suitable acidic medium (e.g., a mixture of concentrated

hydrochloric acid and water) and cool the solution to 0-5 °C in an ice-salt bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline

solution while maintaining the temperature below 5 °C.

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation

of the diazonium salt.
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4.1.2. Fluoro-dediazoniation (Balz-Schiemann Reaction)

To the cold diazonium salt solution, add a solution of fluoroboric acid (HBF₄). This will

precipitate the aryl diazonium fluoroborate salt.

Isolate the precipitated diazonium fluoroborate salt by filtration and wash it with cold water,

followed by a cold organic solvent (e.g., diethyl ether).

Carefully dry the isolated salt.

Gently heat the dry diazonium fluoroborate salt. Thermal decomposition will yield 4-Chloro-
2-ethyl-1-fluorobenzene, nitrogen gas, and boron trifluoride.

The crude product can be purified by distillation or column chromatography.

The following diagram outlines the proposed synthetic workflow.

4-Chloro-2-ethylaniline Diazotization

NaNO2, HCl
0-5 °C Aryl Diazonium Salt Fluoro-dediazoniationHBF4 Aryl Diazonium Fluoroborate Thermal DecompositionHeat 4-Chloro-2-ethyl-1-fluorobenzene Purification

Distillation or
Chromatography Pure Product

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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